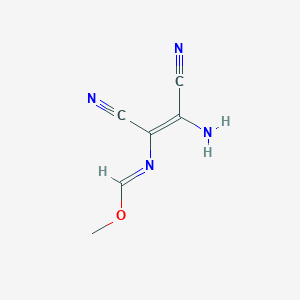

2-Amino-3-(methoxymethylenamino) maleonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-Diaminomaleonitrile (DAMN)” is a valuable organic π-conjugated molecule with many applications in the area of chemosensors for sensing of ionic and neutral species . It acts as a building block for well-defined molecular architectures and scaffolds for preorganised arrays of functionality .

Molecular Structure Analysis

The molecular configurations of naphthalenemaleonitrile positional isomers, which are structurally similar to the compound , exhibit an extraordinary ability to affect photophysical properties .

Chemical Reactions Analysis

“2,3-Diaminomaleonitrile (DAMN)” has been utilized for the design and development of chemosensor molecules and their application in the area of metal ion, anion, and reactive oxygen species sensing .

Physical And Chemical Properties Analysis

“2,3-Diaminomaleonitrile (DAMN)” exhibits specific photophysical properties like absorption of light at longer wavelength which facilitates naked eye detection of target species and interesting photoluminescence properties with high quantum yield .

科学的研究の応用

Crystal Engineering and Modulation

This compound plays a significant role in crystal engineering , where it’s used to modulate weak intermolecular interactions. By creating positional isomers of the compound, researchers can tune the physicochemical properties of materials, which is crucial for developing thermally stable and photophysically active compounds . This application is particularly important in the design of new materials with specific melting behaviors, enthalpy, entropy, and electrical properties in the solid state.

Organic Electronics

In the field of organic electronics , the structural isomers of 2-Amino-3-(methoxymethylenamino) maleonitrile are used to influence molecular packing in organic materials. This affects the electrical characteristics of materials based on different packing types, such as herringbone and bricklayer π-stacked arrangements . Such control over molecular packing is essential for improving the performance of organic electronic devices.

Photophysical Properties

The compound’s molecular configuration can significantly impact its photophysical properties . For instance, certain isomers exhibit aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ) properties. These properties are valuable for developing materials that respond to light in specific ways, which is useful in sensors and imaging applications .

Antibacterial Activity

Interestingly, the position of functional groups in the isomers of this compound can lead to unexpected structural dependence of antibacterial activity . Some isomers show antimicrobial activity in biological cells, which could be leveraged to develop new antibacterial agents .

Chemosensors

2-Amino-3-(methoxymethylenamino) maleonitrile is also a valuable organic π-conjugated molecule for the development of chemosensors . It acts as a building block for molecular architectures that can sense ionic and neutral species, which is crucial for environmental monitoring and diagnostics .

Material Science

In material science , the ability to design and tune intermolecular interactions through changing functional groups and conjugated backbones is vital. This compound provides a tool for crystal engineers to create new promising materials with desired properties for technological applications .

Pharmaceutical Applications

The structural versatility of 2-Amino-3-(methoxymethylenamino) maleonitrile allows for its use in pharmaceutical applications . Its isomers can be engineered to interact with biological molecules in specific ways, potentially leading to the development of new drugs or drug delivery systems .

Molecular Architecture

Finally, the compound’s ability to form well-defined molecular scaffolds makes it suitable for constructing preorganized arrays of functionality . This is important for creating complex molecular systems that can perform specific tasks, such as catalysis or energy transfer .

将来の方向性

特性

IUPAC Name |

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-4-10-6(3-8)5(9)2-7/h4H,9H2,1H3/b6-5-,10-4? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOFYQKDSXQUCR-DNXVOADVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=NC(=C(C#N)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC=N/C(=C(/C#N)\N)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(methoxymethylenamino) maleonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。